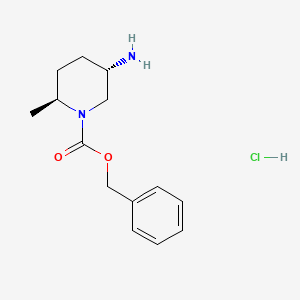
2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene is an organic compound characterized by the presence of a fluorine atom, an isocyanate group, and a methoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-nitroanisole and cyclopropylamine.
Nitration: The first step involves the nitration of 2-fluoro-4-nitroanisole to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Cyclopropylation: The amine group is then reacted with cyclopropylamine to introduce the cyclopropyl group.
Isocyanation: Finally, the amine group is converted to an isocyanate group using phosgene or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Addition Reactions: The isocyanate group can undergo addition reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Addition Reactions: Amines or alcohols in the presence of a catalyst can facilitate addition to the isocyanate group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Addition Products: Urea derivatives or carbamates can be formed from addition reactions with amines or alcohols.
Oxidation and Reduction Products: Different oxidation states of the compound can be achieved, leading to various oxidized or reduced products.
科学的研究の応用
2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene involves its interaction with molecular targets such as enzymes and proteins. The isocyanate group can react with nucleophilic sites on proteins, leading to covalent modification and inhibition of enzyme activity. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-Fluoro-4-isocyanatoanisole: Similar structure but lacks the cyclopropyl group.
4-Methoxyphenyl isocyanate: Lacks the fluorine and cyclopropyl groups.
2-Fluoro-4-nitroanisole: Precursor in the synthesis, lacks the isocyanate and cyclopropyl groups.
Uniqueness
2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
特性
IUPAC Name |
2-fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-15-10-3-2-8(6-9(10)12)11(4-5-11)13-7-14/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJLRVMMKLTMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)N=C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2514707.png)



![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2514712.png)
![(2E)-2-[(E)-2-chlorobenzoyl]-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile](/img/structure/B2514713.png)

![[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol](/img/structure/B2514718.png)


![N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2514722.png)

![2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2514724.png)
